molecular formula C5H12ClNO B1145686 (1r,3s)-3-Aminocyclopentanol hydrochloride CAS No. 1279032-31-3

(1r,3s)-3-Aminocyclopentanol hydrochloride

Cat. No.: B1145686
CAS No.: 1279032-31-3
M. Wt: 137.607
InChI Key: SGKRJNWIEGYWGE-UYXJWNHNSA-N
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Description

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. It is characterized by its unique stereochemistry, which includes two chiral centers. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-3-Aminocyclopentanol hydrochloride typically involves an asymmetric cycloaddition reaction. One common method includes the reaction of N-acylhydroxyamine with cyclopentadiene, using a chiral source as an inducer to create the two chiral centers . The intermediate products are then subjected to hydrogenation, hydrolysis, ammonolysis, or other reactions to yield the final compound .

Industrial Production Methods

For large-scale industrial production, the preparation method is optimized for high atom economy and low production costs. The raw materials used are widely available and inexpensive, making the process cost-effective. The reaction conditions are mild, and the method ensures high stereoselectivity and optical purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Aminocyclopentanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, strong acids or bases for hydrolysis and ammonolysis, and various oxidizing agents for oxidation reactions. The conditions often involve moderate temperatures and pressures to ensure the stability of the chiral centers .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

(1R,3S)-3-Aminocyclopentanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminocyclopentanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved often include the inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,3S)-3-Aminocyclopentanol hydrochloride apart from similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .

Properties

IUPAC Name

(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRJNWIEGYWGE-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284248-73-2
Record name rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride
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